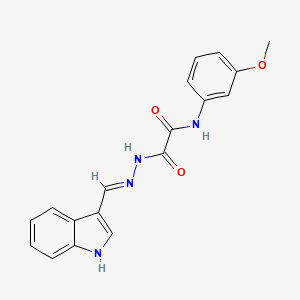![molecular formula C19H15N3O4 B12017618 N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12017618.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a Schiff base linkage, which is formed by the condensation of an amine and an aldehyde or ketone. The presence of both hydroxyl and amide functional groups in its structure contributes to its reactivity and potential utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and N-naphthalen-1-yloxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the Schiff base linkage can interact with nucleophiles or electrophiles. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dihydroxyphenyl)acetonitrile: Shares the 2,4-dihydroxyphenyl moiety but differs in the presence of a nitrile group instead of the Schiff base linkage.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar Schiff base structure but with different substituents on the aromatic ring.
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is unique due to the combination of its hydroxyl groups and Schiff base linkage, which confer distinct reactivity and potential applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H15N3O4 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C19H15N3O4/c23-14-9-8-13(17(24)10-14)11-20-22-19(26)18(25)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,23-24H,(H,21,25)(H,22,26)/b20-11+ |
Clave InChI |
PMMZCUMRWFHNHI-RGVLZGJSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B12017542.png)

![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017577.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12017578.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12017583.png)
![methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate](/img/structure/B12017587.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12017608.png)
![5-(benzenesulfonyl)-7-butan-2-yl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12017611.png)


![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017633.png)

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B12017637.png)
acetic acid](/img/structure/B12017640.png)
